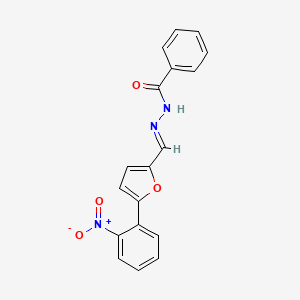

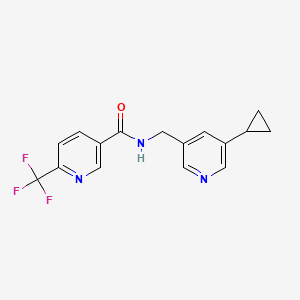

![molecular formula C13H10Cl2O2S3 B2525389 4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 478067-52-6](/img/structure/B2525389.png)

4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide" appears to be a derivative of thieno[2,3-b]thiopyran, which is a heterocyclic compound. The papers provided do not directly discuss this compound but provide insights into the synthesis and properties of related thieno[2,3-b]thiopyran derivatives. These derivatives are of interest due to their potential pharmacological properties and use as intermediates in the synthesis of various drugs.

Synthesis Analysis

The synthesis of related compounds involves starting from 2-mercaptothiophene and crotonic acid to produce intermediates such as 3-(2-mercaptothiophene)butanoic acid, which is then cyclized using phosphorus pentoxide to yield 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyrane-4-one . Another method involves chlorination with thionyl chloride and cyclization with anhydrous aluminium chloride to produce 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyrane-4-one-2-sulfonamide . These methods indicate that the synthesis of the compound would likely involve similar steps of cyclization and functional group transformations.

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]thiopyran derivatives is confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques would be essential in confirming the structure of "4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide" by identifying its functional groups and the overall molecular framework.

Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-b]thiopyran derivatives can include chlorosulfonylation, amination, and reactions with sulfuryl chloride . These reactions lead to the introduction of various substituents and functional groups, which can significantly alter the chemical properties of the resulting compounds. The compound would likely undergo similar reactions, which could be used to further modify its structure for potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]thiopyran derivatives are influenced by their molecular structure. The introduction of different substituents, such as chloro groups or sulfonamide groups, can affect properties like solubility, melting point, and reactivity . The specific properties of "4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide" would need to be determined experimentally, but it can be inferred that the presence of dichlorophenyl and sulfanyl groups would impact its chemical behavior and potential applications in drug synthesis or other areas.

科学的研究の応用

Synthesis and Chemical Transformations

Synthesis of Sulfonamide Derivatives : Research has focused on the synthesis of sulfonamide derivatives, including processes involving thieno[2,3-b]thiopyran derivatives. For instance, the synthesis of 4-hydroxy-6-methylthieno[2,3-b] thiopyran-2-sulfonamide, a dorzolamide hydrochloride intermediate, demonstrates the multi-step synthesis involving addition, cyclization, and amination reactions, highlighting the compound's relevance in creating sulfonamide-based therapeutics L. Lei, 2007.

Advanced Organic Synthesis Techniques : The development of fused heterocyclic systems from tetrahydro-4H-thiopyran-4-ones, which are structurally related to the compound of interest, showcases the versatility of these frameworks in generating diverse organic structures. Such research underlines the synthetic utility of thieno[2,3-b]thiopyran derivatives in creating complex organic molecules A. M. El-Ghanam, 2006.

Lipase Catalysis for Enantiomer Preparation : The kinetic resolution of dorzolamide intermediates using Burkholderia cepacia lipase emphasizes the importance of enzymatic methods in obtaining enantiomerically pure compounds. This research signifies the role of thieno[2,3-b]thiopyran derivatives in stereochemical studies and enantioselective syntheses Mihaela C. Turcu et al., 2009.

Chemical Properties and Reactions

Electrochemical and Photophysical Studies : Investigations into the electrochemical behavior and photoisomerization of thiopyran derivatives, including those with electron-withdrawing or donating groups, shed light on their potential in material sciences, such as in the development of photoresponsive materials. These studies contribute to understanding the fundamental chemical properties that govern the behavior of thieno[2,3-b]thiopyran derivatives under various conditions F. Jafarpour et al., 2008.

Chemiluminescence from Sulfanyl-Substituted Compounds : The base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes, derived from thiophene compounds, highlights the potential application of thieno[2,3-b]thiopyran derivatives in developing chemiluminescent probes and materials N. Watanabe et al., 2010.

特性

IUPAC Name |

4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2S3/c14-9-2-1-3-10(15)12(9)19-11-5-7-20(16,17)13-8(11)4-6-18-13/h1-4,6,11H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSBGBNQFWWYQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C1SC3=C(C=CC=C3Cl)Cl)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

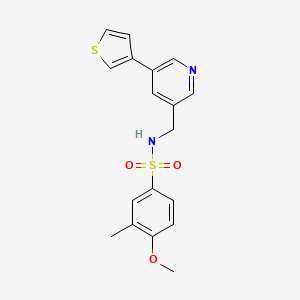

![N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2525308.png)

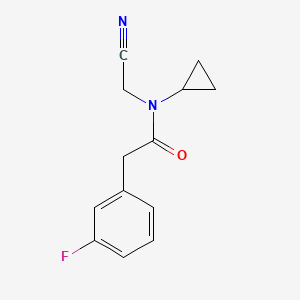

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2525310.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/no-structure.png)

![Spiro[2H-indene-3,4'-oxane]-1-one](/img/structure/B2525316.png)

![3,4,5-triethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2525317.png)

![1-benzyl-4-({4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B2525328.png)